5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one is a chemical compound with the molecular formula CHNO and a molecular weight of 217.27 g/mol. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities. The compound features an amino group at the fifth position, a butyl group at the first position, and a phenyl group at the seventh position of the naphthyridine ring system. Its structure can be represented as follows:
This compound is identified by the CAS number 820976-09-8. Its unique structure contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.
The reactions involving 5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one primarily include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of reactive functional groups. For example:
5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one has shown promising biological activities in preliminary studies. This compound is believed to exhibit:
The synthesis of 5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one can be achieved through several methods:
The potential applications of 5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one include:
Studies on the interactions of 5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one with biological targets are crucial for understanding its pharmacological profile. Interaction studies may include:
Several compounds share structural similarities with 5-Amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|
| 5-Amino-1-methyl-7-phenylnaphthyridin-4(1H)-one | CHNO | 228.27 | Methyl group instead of butyl |
| 5-Amino-1-propyl-7-phenylnaphthyridin-4(1H)-one | CHNO | 242.28 | Propyl group offers different hydrophobic properties |
| 5-Amino-1-benzyl-7-phenylnaphthyridin-4(1H)-one | CHNO | 256.29 | Benzyl group enhances aromatic interactions |
The uniqueness of 5-Amino-1-butyl-7-phenylnaphthyridin-4(1H)-one lies in its specific combination of functional groups and structural configuration that may provide distinct biological activities compared to its analogs. The butyl side chain contributes to its lipophilicity, potentially affecting its bioavailability and interaction with lipid membranes.